molecular formula C15H12BrClO2 B600842 Dapagliflozin Impurity 1 CAS No. 1404477-10-6

Dapagliflozin Impurity 1

カタログ番号 B600842
CAS番号: 1404477-10-6
分子量: 339.61
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .

科学的研究の応用

  • High-Performance Liquid Chromatographic Method for Dapagliflozin and Its Impurities : A study developed a new chromatographic method for separating and determining Dapagliflozin and its impurities in tablet dosage form. This method showed good precision, accuracy, linearity, specificity, sensitivity, and robustness for routine analysis of Dapagliflozin and its impurities in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).

  • Synthesis of Dapagliflozin Impurities : Another study focused on synthesizing two impurities of Dapagliflozin, including the impurity 1, for quality control purposes. The structures of these impurities were characterized using various analytical methods (Biao et al., 2016).

  • Cardiovascular Outcomes in Type 2 Diabetes : Research has been conducted on the cardiovascular safety profile of Dapagliflozin. Studies like the DECLARE–TIMI 58 Trial have explored the impact of Dapagliflozin on major adverse cardiovascular events in patients with type 2 diabetes, showing that it does not result in a higher or lower rate of such events compared to placebo (Declare–Timi Investigators, 2019).

  • Dapagliflozin Monotherapy in Type 2 Diabetes : A study investigating Dapagliflozin as a monotherapy for patients with type 2 diabetes found that it effectively lowered hyperglycemia with minimal hypoglycemia. This study highlights Dapagliflozin's unique insulin-independent mechanism of action, making it a valuable treatment option for type 2 diabetes (Ferrannini et al., 2010).

  • Dapagliflozin and Body Weight in Type 2 Diabetes : Research also indicates that Dapagliflozin can influence body weight and fat mass in patients with type 2 diabetes. It was found to reduce total body weight, predominantly by reducing fat mass, visceral adipose tissue, and subcutaneous adipose tissue (Bolinder et al., 2012).

Safety And Hazards

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .

特性

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJBBCGIIGJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin Impurity 1

Citations

For This Compound
1
Citations
L Bueno, JW Manoel, M Koetz, AT Henriques… - Drug Analytical …, 2022 - seer.ufrgs.br
A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities. A Waters® Acquity UPLC H…
Number of citations: 2 www.seer.ufrgs.br

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。